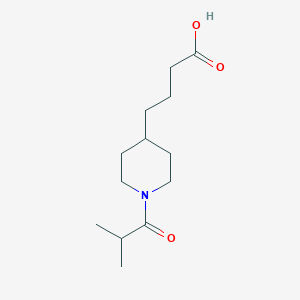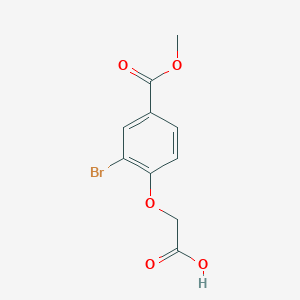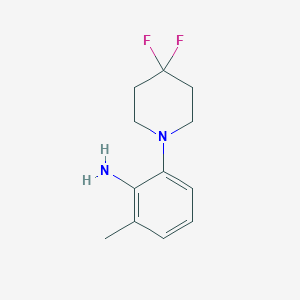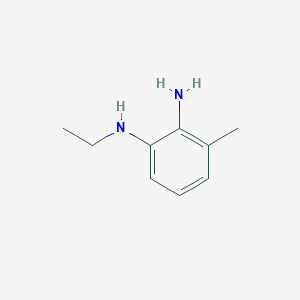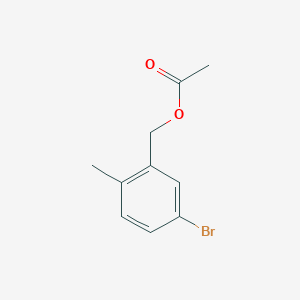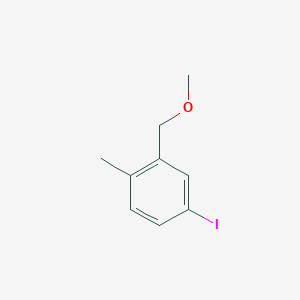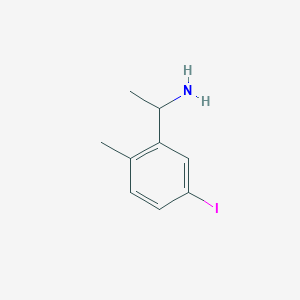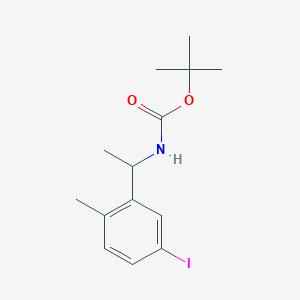
tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 2-methyl-5-vinylbenzyl group attached to a silicon atom through an oxygen linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with 2-methyl-5-vinylbenzyl alcohol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the tert-butyldimethylsilyl group, forming the desired silane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN2) Reactions: The silicon center can participate in nucleophilic substitution reactions, where nucleophiles replace the tert-butyl or methyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form silanols or siloxanes and reduction to form silanes.
Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of acids or bases, leading to the formation of silanols and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include fluoride ions, alkoxides, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products include substituted silanes with various functional groups.
Oxidation: Products include silanols and siloxanes.
Hydrolysis: Products include silanols and the corresponding alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane is used as a protecting group for alcohols and amines. Its bulky tert-butyl group provides steric hindrance, protecting sensitive functional groups during multi-step synthetic processes .
Biology and Medicine
The compound is explored for its potential use in drug delivery systems. Its ability to form stable siloxane linkages makes it a candidate for developing biocompatible materials for controlled drug release.
Industry
In the industrial sector, this compound is used in the production of silicone-based materials. Its unique properties contribute to the development of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane involves its ability to form stable silicon-oxygen bonds. The silicon center can undergo nucleophilic attack, leading to the formation of various silane derivatives. The tert-butyl and methyl groups provide steric protection, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the 2-methyl-5-vinylbenzyl group.
tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyloxy group instead of the 2-methyl-5-vinylbenzyl group.
tert-Butyldimethylsilyl glycidyl ether: Features a glycidyl ether group instead of the 2-methyl-5-vinylbenzyl group.
Uniqueness
tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane is unique due to the presence of the 2-methyl-5-vinylbenzyl group, which imparts distinct reactivity and steric properties. This makes it particularly useful in applications requiring selective protection and functionalization of specific sites within a molecule.
Propiedades
IUPAC Name |
tert-butyl-[(5-ethenyl-2-methylphenyl)methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OSi/c1-8-14-10-9-13(2)15(11-14)12-17-18(6,7)16(3,4)5/h8-11H,1,12H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDFFSKGCONDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
